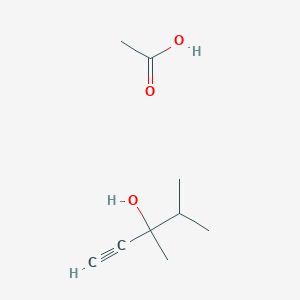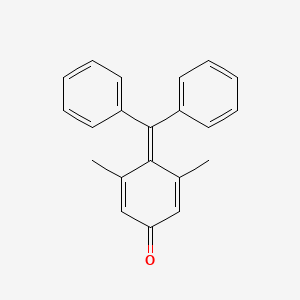
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for higher yields and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through various pathways. For instance, its electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar in structure but lacks the cyclohexadienone core.
Dibenzylideneacetone: Contains a similar diphenylmethylidene group but differs in the core structure.
4-Methylbenzophenone: Similar aromatic structure but with different substituents.
Uniqueness
4-(Diphenylmethylidene)-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific combination of a cyclohexadienone core with diphenylmethylidene and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80826-92-2 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
4-benzhydrylidene-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H18O/c1-15-13-19(22)14-16(2)20(15)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
MGSMTLOUCMHLBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
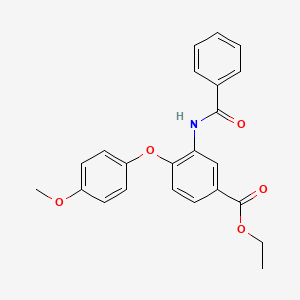

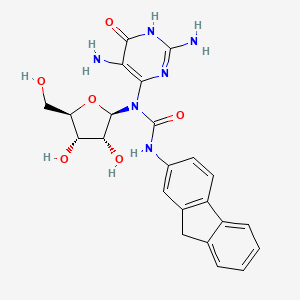
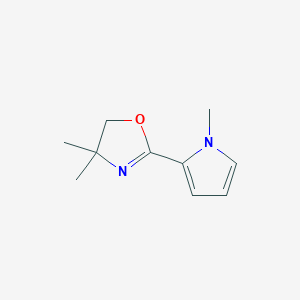
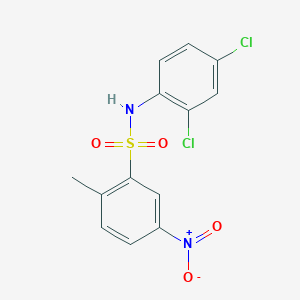
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
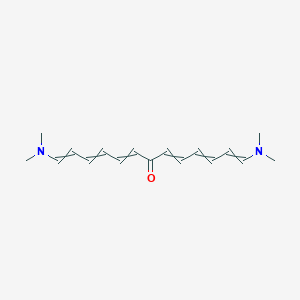

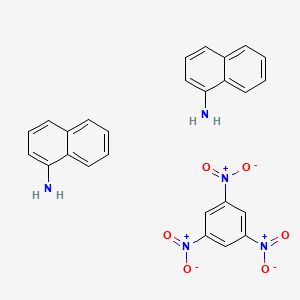

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
